molecular formula C17H14ClN3O3S B2683982 2-chloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 379730-57-1

2-chloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2683982
CAS RN: 379730-57-1
M. Wt: 375.83
InChI Key: DSHYWBCQWBQKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Activity

A study focused on the microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, highlighting their promising anticancer activity against several human cancer cell lines. The research demonstrated that these compounds exhibit good oral drug-like behavior and could be potential anticancer agents, indicating the therapeutic applications of thiadiazole and benzamide derivatives in cancer treatment (Tiwari et al., 2017).

Oxidative Dimerization of Thioamides

Another study described the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides, showcasing a method for creating thiadiazole compounds which could have implications in developing novel substances with potential biological activities (Takikawa et al., 1985).

Molecular Structure Analysis

Research on the molecular structure of 2-chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide revealed insights into the compound's conformation and interactions, contributing to the understanding of its potential pharmacological properties (Mo et al., 2011).

Synthesis for Insecticidal Activity

A study on the straightforward synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives indicated their high insecticidal activity against cotton leaf worm, suggesting the potential for agricultural applications in pest management (Mohamed et al., 2020).

Anticancer Evaluation of N-Phenylbenzamide Derivatives

Research into the synthesis and anticancer evaluation of N-phenylbenzamide derivatives, including those related to the 1,3,4-thiadiazole moiety, showed moderate to excellent anticancer activity against various cancer cell lines. This underscores the potential of these compounds in the development of new anticancer drugs (Ravinaik et al., 2021).

properties

IUPAC Name

2-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-10-7-8-12(14(9-10)24-2)16-20-21-17(25-16)19-15(22)11-5-3-4-6-13(11)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHYWBCQWBQKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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